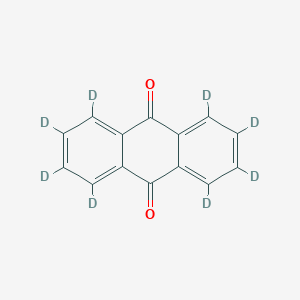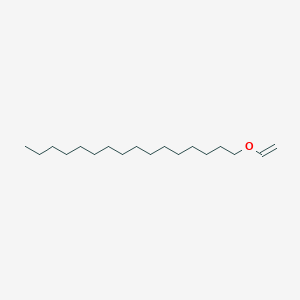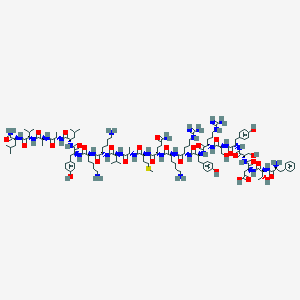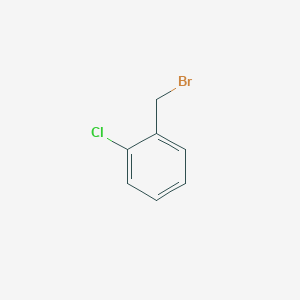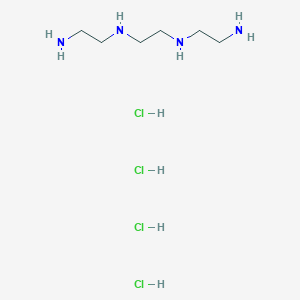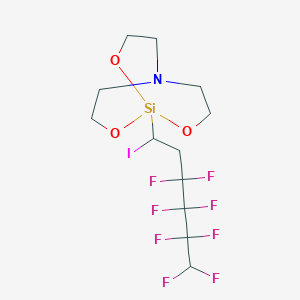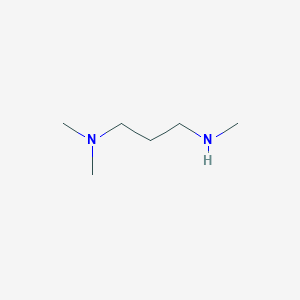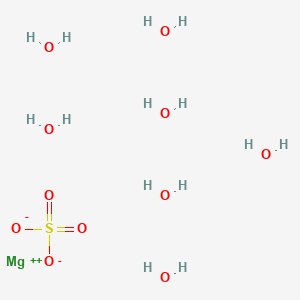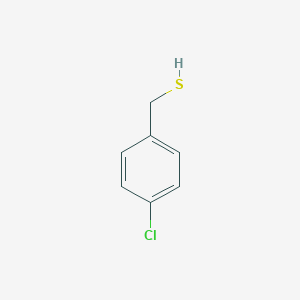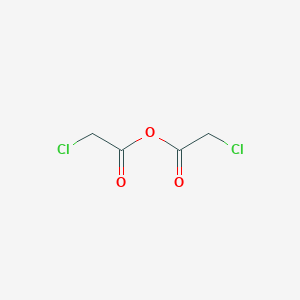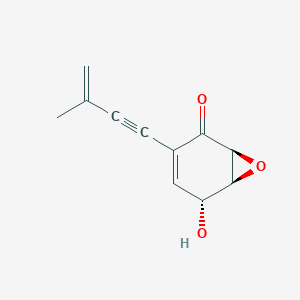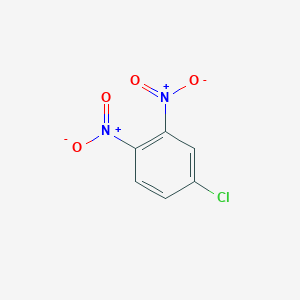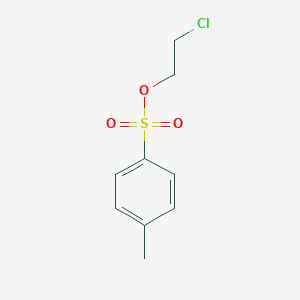
2-Chloroethyl p-toluenesulfonate
Übersicht
Beschreibung
2-Chloroethyl p-toluenesulfonate is a chemical compound that is related to various other compounds studied in the provided papers. While the exact compound is not directly studied, the papers discuss related p-toluenesulfonate derivatives and their properties, which can provide insights into the behavior of 2-Chloroethyl p-toluenesulfonate.
Synthesis Analysis
The synthesis of related compounds such as 2,2,2-trifluoroethyl p-toluenesulfonate involves the treatment with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates in the presence of cuprous iodide to afford difluorovinyl carbonyl compounds in good yields . This method could potentially be adapted for the synthesis of 2-Chloroethyl p-toluenesulfonate by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloroethyl p-toluenesulfonate has been determined using X-ray diffraction data. For example, the crystal structures of 3-(2'-chloro-2'-phenylethyl)-2-thiazolidiniminium p-toluenesulfonate show virtually identical structures for racemic and optically active samples, with the cation displaying disorder of the Cl atom and the C atom to which it is bonded . This suggests that 2-Chloroethyl p-toluenesulfonate may also exhibit conformational isomerism or disorder in its crystal structure.
Chemical Reactions Analysis
The reactivity of p-toluenesulfonate esters has been explored in various studies. For instance, the solvolysis of bicyclo[2.3.1]oct-2-en-8-yl p-toluenesulfonates has been investigated, revealing insights into the mechanisms and the types of cations formed during these reactions . These findings could be relevant to understanding the chemical reactions that 2-Chloroethyl p-toluenesulfonate might undergo, such as substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from studies on similar compounds. The crystal structures of 3-chloro-2-oxopropyl p-toluenesulfonate show almost plan
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of 2,2-Difluorovinyl Carbonyl Compounds : 2-Chloroethyl p-toluenesulfonate is used in the synthesis of 2,2-difluorovinyl carbonyl compounds, a process involving the generation of 1-alkyl-2,2-difluorovinylboranes reacting with acyl chlorides or chloroformates to afford these compounds in good yields (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992).
Study of Solvolysis in Organic Chemistry : Research on 2-chloroethoxycarbonyl p-toluenesulfonate contributes to understanding solvolysis, an important reaction in organic chemistry, providing insights into the rates of solvolysis in different solvents and supporting a tetrahedral transition state for additions to trigonal carbon (D’Souza, Wirick, Deol, & Kevill, 2018).
Development in Nonlinear Optics : The compound finds application in nonlinear optics, where derivatives of 2-chloroethyl p-toluenesulfonate are synthesized and investigated for their optical properties, contributing to the development of materials for second-order nonlinear optics (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).
Catalysis and Polymerization : Its role in catalysis and polymerization is significant, as seen in studies where derivatives of 2-chloroethyl p-toluenesulfonate are used as catalysts in processes like hydrolysis and ring-opening metathesis polymerization, expanding the utility of these compounds in polymer chemistry (Li & Ganesan, 1998), (Paciello & Grubbs, 1993).
Analytical and Materials Science Applications
Electrochemical Studies : It's also relevant in electrochemical studies, particularly in exploring the effects of different supporting electrolytes, like p-toluenesulfonate, on the polarographic reduction of metal ions in non-aqueous solvents (Fujinaga & Sakamoto, 1976).
Materials Science : In materials science, the compound is involved in the synthesis of novel materials, such as the creation of disubstituted 1,1-difluoro-1-alkenes, showcasing its versatility in material synthesis (Ichikawa, Moriya, Sonoda, & Kobayashi, 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMIUJDTOMBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883256 | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl p-toluenesulfonate | |
CAS RN |
80-41-1 | |
| Record name | 2-Chloroethyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl p-tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



